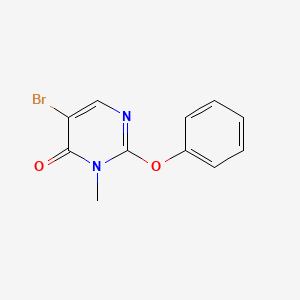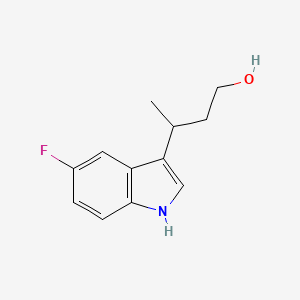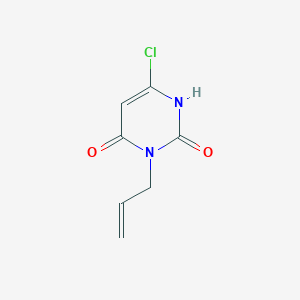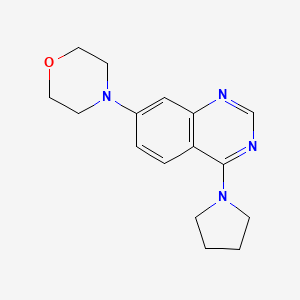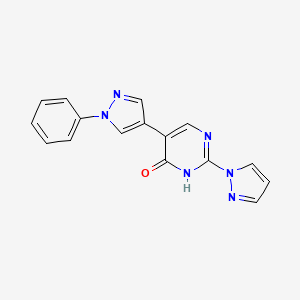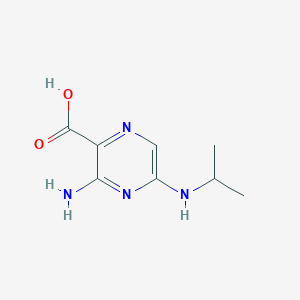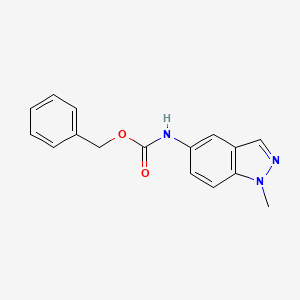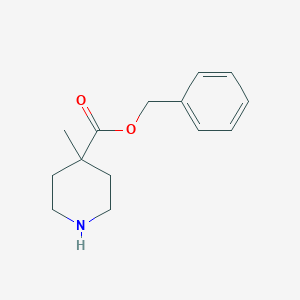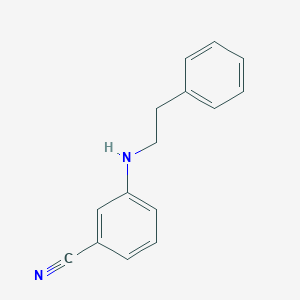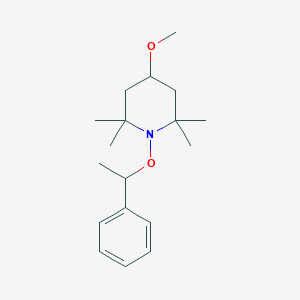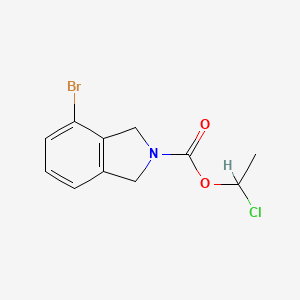
1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate is a chemical compound with the molecular formula C11H11BrClNO2 It is a derivative of isoindole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate typically involves the reaction of 4-bromoisoindole with chloroacetic acid in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using advanced chemical engineering techniques to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient separation methods to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate is similar to other isoindole derivatives, such as 1-Chloroethyl isoindole-2-carboxylate and 1-Chloroethyl 4-methylisoindole-2-carboxylate. its unique structural features, such as the presence of bromine and chloroethyl groups, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
1-Chloroethyl isoindole-2-carboxylate
1-Chloroethyl 4-methylisoindole-2-carboxylate
1-Chloroethyl 4-fluoroisoindole-2-carboxylate
Properties
Molecular Formula |
C11H11BrClNO2 |
|---|---|
Molecular Weight |
304.57 g/mol |
IUPAC Name |
1-chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C11H11BrClNO2/c1-7(13)16-11(15)14-5-8-3-2-4-10(12)9(8)6-14/h2-4,7H,5-6H2,1H3 |
InChI Key |
UKOJHVCIAXXQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)N1CC2=C(C1)C(=CC=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357173.png)
